N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with a unique structure that includes both hydroxyl and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the appropriate amine and carboxylic acid derivatives. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Conditions often involve the use of strong nucleophiles such as NaOH (sodium hydroxide) or KOH (potassium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.
Scientific Research Applications
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl and trifluoromethoxy groups play crucial roles in its interaction with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(methoxy)phenyl]ethanediamide
Uniqueness
What sets N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide apart is the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4S/c1-14(23,7-8-25-2)9-19-12(21)13(22)20-10-3-5-11(6-4-10)24-15(16,17)18/h3-6,23H,7-9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVGDHOVRZNETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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